molecular formula C9H14ClN5O B12236451 1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride

1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride

Cat. No.: B12236451
M. Wt: 243.69 g/mol
InChI Key: ZTQGCUZUPDNEMP-UHFFFAOYSA-N
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Description

1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and methoxy groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

1-methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H13N5O.ClH/c1-13-5-8(10)9(12-13)15-6-7-3-4-11-14(7)2;/h3-5H,6,10H2,1-2H3;1H

InChI Key

ZTQGCUZUPDNEMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=NN2C)N.Cl

Origin of Product

United States

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